molecular formula C9H9BrN2 B13694338 5-Bromo-3-ethyl-6-azaindole

5-Bromo-3-ethyl-6-azaindole

Cat. No.: B13694338
M. Wt: 225.08 g/mol
InChI Key: LNVFRJJERLTTAB-UHFFFAOYSA-N
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Description

5-Bromo-3-ethyl-6-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and are often used in medicinal chemistry for drug discovery. The structure of this compound consists of a pyridine ring fused with a pyrrole ring, with a bromine atom at the 5th position and an ethyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethyl-6-azaindole typically involves the following steps:

    Bromination: Starting with 2-aminopyridine, a bromination reaction is carried out to introduce a bromine atom at the 5th position.

    Iodination: The brominated product undergoes iodination to form 5-bromo-3-iodo-2-aminopyridine.

    Sonogashira Coupling: This intermediate is then subjected to Sonogashira coupling with an alkyne to introduce the ethyl group at the 3rd position.

    Cyclization: Finally, an intramolecular cyclization reaction is performed to form the azaindole ring system

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-ethyl-6-azaindole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azaindoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Bromo-3-ethyl-6-azaindole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-ethyl-6-azaindole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3-ethyl-6-azaindole is unique due to the presence of both a bromine atom and an ethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

5-bromo-3-ethyl-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C9H9BrN2/c1-2-6-4-11-8-5-12-9(10)3-7(6)8/h3-5,11H,2H2,1H3

InChI Key

LNVFRJJERLTTAB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=CN=C(C=C12)Br

Origin of Product

United States

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